molecular formula C14H16N4O3S B4239425 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide

Cat. No. B4239425
M. Wt: 320.37 g/mol
InChI Key: ACOXOUHUOKYJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide involves the inhibition of various cellular pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. It also induces apoptosis in cancer cells by activating caspase-3 and PARP cleavage.
Biochemical and Physiological Effects
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest, the inhibition of angiogenesis, and the modulation of immune responses. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide in lab experiments is its high potency and selectivity towards cancer cells. It also exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide. One of the areas of interest is the optimization of its chemical structure to enhance its potency and selectivity towards cancer cells. Another area is the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to investigate its potential applications in other areas such as autoimmune diseases and infectious diseases.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide has been extensively studied for its potential applications in various scientific research areas such as cancer therapy, neuroprotection, and anti-inflammatory activity. Several studies have demonstrated its cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-3-11(19)15-10-6-4-9(5-7-10)13(20)16-14-18-17-12(22-14)8-21-2/h4-7H,3,8H2,1-2H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOXOUHUOKYJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide
Reactant of Route 3
Reactant of Route 3
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide
Reactant of Route 4
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide
Reactant of Route 5
Reactant of Route 5
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide
Reactant of Route 6
Reactant of Route 6
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.